N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-14-7-5-6-10-17(14)22-13-18(21)19-12-11-16(20)15-8-3-2-4-9-15/h2-10,16,20H,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJROSRKUSVRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with 2-(2-methylphenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl and methylphenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Pharmacological Properties
1. Selective Norepinephrine Reuptake Inhibition
N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide is structurally related to atomoxetine, a well-known selective norepinephrine reuptake inhibitor (NRI). Atomoxetine is primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and has shown efficacy in improving attention and reducing impulsivity in affected individuals . The compound's ability to inhibit norepinephrine reuptake suggests potential applications in treating ADHD and other mood disorders.
2. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research has shown that related compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and inhibiting key signaling pathways involved in tumor growth . The specific mechanisms through which this compound operates warrant further investigation, but preliminary data suggest it may target cancer cell proliferation effectively.
Case Studies
1. Atomoxetine and ADHD Treatment
A comprehensive study involving atomoxetine demonstrated its effectiveness in managing symptoms of ADHD. Patients treated with atomoxetine showed significant improvements in attention and behavior compared to those receiving placebo treatments . The structural similarities between atomoxetine and this compound suggest that the latter may offer comparable therapeutic benefits.
2. Anticancer Research
In a study evaluating the anticancer effects of compounds related to this compound, researchers found that these compounds inhibited the growth of various cancer cell lines, including breast and prostate cancers. The findings indicated a significant reduction in tumor size and improved survival rates in animal models treated with these compounds .
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The hydroxy and phenyl groups may play a role in binding to active sites or influencing the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other phenoxy acetamides, differing primarily in substituent groups:
- N-(3-Acetylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide (): Features a 3-acetylphenyl group instead of the hydroxy-phenylpropyl chain.
- N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide (): Incorporates a benzoxazole ring and isopropyl group, which could enhance aromatic stacking interactions and metabolic stability .
- N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide (): Contains an amino group and isopropylphenoxy substituent, which may improve binding to bacterial or fungal targets compared to the methylphenoxy group in the target compound .
Pharmacological Activities
Anti-Cancer Activity
Phenoxy acetamides with sulfonylquinazoline moieties (e.g., compounds 38–40 in ) exhibit potent anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines (IC₅₀ values < 10 µM).
Anti-Microbial and Anti-Fungal Activity
Compounds 47–50 () demonstrate activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), attributed to benzo[d]thiazole and piperazine substituents. The target compound’s 2-methylphenoxy group may limit broad-spectrum anti-microbial efficacy but could enhance selectivity for specific pathogens .
Cytotoxicity Profile
N-(4-hydroxyphenethyl)acetamide (compound 2 in ) shows moderate cytotoxicity (38.3% mortality at 0.1 mg/mL in brine shrimp assays).
Research Findings and Hypotheses
Anti-Cancer Potential: The hydroxyl and phenyl groups in the target compound may interact with kinase or tubulin targets, similar to chalcone derivatives (), but with reduced potency compared to sulfonylquinazoline-containing acetamides .
Selectivity: The 2-methylphenoxy group may limit off-target effects compared to halogenated analogs (e.g., 2-fluorophenoxy in ), but this requires validation .
Biological Activity
N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C₁₅H₁₉NO₃
- Molecular Weight : 263.32 g/mol
This compound features a phenylpropyl group attached to an acetamide moiety, which is significant in determining its biological interactions.
Antiproliferative Effects
Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. For instance, flavonoids and other phenolic compounds have been documented to exhibit cytotoxic effects on various cancer cell lines, including HeLa and A549 cells.
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These effects are typically attributed to the induction of apoptosis and the modulation of cell signaling pathways.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds often act as enzyme inhibitors, affecting metabolic pathways in both microbial and cancer cells.
- Interaction with Cellular Receptors : Some derivatives may bind to specific receptors, altering cellular responses.
- Oxidative Stress Induction : Compounds with phenolic structures can increase oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study investigating the antimicrobial properties of related phenolic compounds found significant activity against multi-drug resistant pathogens, indicating a potential for developing new antimicrobial agents based on this structure.
- Cancer Research : In vitro studies have shown that compounds similar to this compound can significantly reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Q & A
Q. What are the standard synthetic methodologies for N-(3-hydroxy-3-phenylpropyl)-2-(2-methylphenoxy)acetamide?
Methodological Answer: The synthesis typically involves coupling reactions between hydroxy-phenylpropylamine derivatives and substituted phenoxy-acetic acid precursors. For example:
- Step 1: Prepare the phenoxy-acetic acid derivative via nucleophilic substitution of 2-methylphenol with chloroacetamide under basic conditions (e.g., K₂CO₃ in acetonitrile), as described in analogous acetamide syntheses .
- Step 2: Activate the carboxylic acid group using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl, followed by condensation with 3-hydroxy-3-phenylpropylamine .
- Step 3: Purify via silica gel chromatography (ethyl acetate/hexane gradients) and confirm purity using HPLC (>95%) .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- High-Performance Liquid Chromatography (HPLC):
Advanced Research Questions
Q. What strategies resolve stereoisomers of this compound during synthesis?
Methodological Answer:
- Chiral Resolution:
- Use chiral stationary phases (e.g., Chiralpak® OD) with methanol/CO₂ mobile phases for enantiomer separation. Retention times (e.g., 1.6 vs. 2.4 minutes) distinguish isomers, as demonstrated in analogous acetamide derivatives .
- Derivatize with chiral auxiliaries (e.g., (R)- or (S)-Mosher’s acid) to enhance chromatographic separation .
- Stereoselective Synthesis:
- Employ asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to favor specific enantiomers during the hydroxypropyl intermediate synthesis .
Q. How can computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD):
Q. How do researchers address contradictions in pharmacological data for this compound?
Methodological Answer:
- In Vitro/In Vivo Correlation:
- Batch Variability Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
